Glutaminase Inhibition: Albizziin Exhibits a Competitive Ki of 0.38 mM vs. L-Glutamine, Contrasting with DON's 6 µM Ki and Telaglenastat's 24 nM IC50
Albizziin competitively inhibits glutaminase with respect to L-glutamine, displaying a Ki of 0.38 mM at pH 7.0 and 30 °C [1]. By comparison, the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) irreversibly inhibits glutaminase with a Ki of 6 µM (≈63-fold more potent), while the clinical-stage inhibitor telaglenastat (CB-839) exhibits an IC50 of 24 nM against recombinant human GAC . Albizziin thus occupies a distinct potency niche—substantially weaker than both clinical and irreversible tool compounds—making it suitable for experiments where moderate, reversible, substrate-competitive inhibition is required without the systemic toxicity or irreversibility associated with DON.
| Evidence Dimension | Glutaminase inhibitory potency (competitive vs. L-glutamine) |
|---|---|
| Target Compound Data | Ki = 0.38 mM (380 µM) |
| Comparator Or Baseline | DON: Ki = 6 µM; Telaglenastat: IC50 = 24 nM |
| Quantified Difference | Albizziin is ≈63-fold less potent than DON; ≈15,800-fold less potent than telaglenastat |
| Conditions | Debaryomyces spp. glutaminase and recombinant human GAC; pH 7.0–8.5, 30 °C |
Why This Matters
This quantitative potency gap means that procuring albizziin instead of DON or telaglenastat provides a reversible, non-toxic tool for studying substrate-level glutamine competition without confounding off-target amidotransferase inhibition.
- [1] BRENDA Enzyme Database. Ligand: albizziin (ID 20106). Ki values for glutaminase: 0.38 mM (pH 7.0, 30 °C, substrate L-glutamine). View Source
